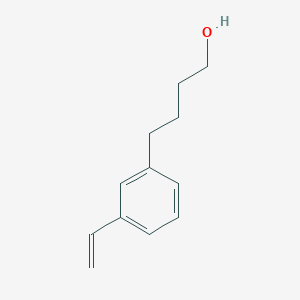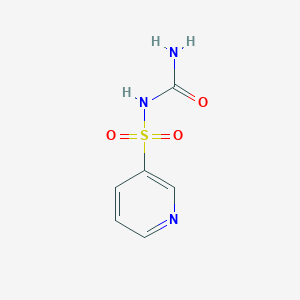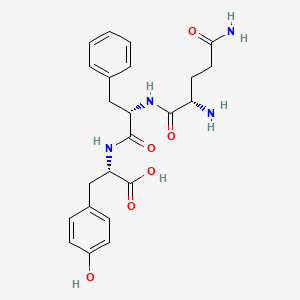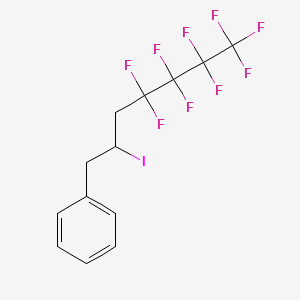
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring and a highly fluorinated alkyl chain with an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene typically involves the reaction of a fluorinated alkyl iodide with a benzene derivative. One common method is the nucleophilic substitution reaction, where the iodine atom in the fluorinated alkyl iodide is replaced by a benzene ring under specific conditions. For example, the reaction can be carried out in the presence of a Lewis acid catalyst to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydrogen, resulting in deiodination.
Reduction Reactions: The compound can undergo reduction reactions to form various products, depending on the reducing agents used.
Epoxide Ring Opening: In the presence of nucleophiles and Lewis acids, the compound can participate in epoxide ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tributyltin hydride (Bu3SnH) and benzoyl peroxide (Bz2O2) for deiodination, as well as methanol, acetone, thiourea, morpholine, and sodium azide for epoxide ring-opening reactions .
Major Products Formed
The major products formed from these reactions include deiodinated derivatives and secondary alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mécanisme D'action
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene involves its interaction with various molecular targets and pathways. The highly fluorinated alkyl chain and iodine atom contribute to its reactivity and ability to participate in substitution and reduction reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Similar in structure but lacks the benzene ring.
4,4,5,5,6,6,7,7,7-Nonafluoro-1,2-heptadiene: Contains a similar fluorinated alkyl chain but has a different functional group.
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: Similar fluorinated chain but with a hydroxyl group instead of iodine.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is unique due to the presence of both a highly fluorinated alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
116486-80-7 |
|---|---|
Formule moléculaire |
C13H10F9I |
Poids moléculaire |
464.11 g/mol |
Nom IUPAC |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)benzene |
InChI |
InChI=1S/C13H10F9I/c14-10(15,11(16,17)12(18,19)13(20,21)22)7-9(23)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
LIKGUYKLKJSBLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



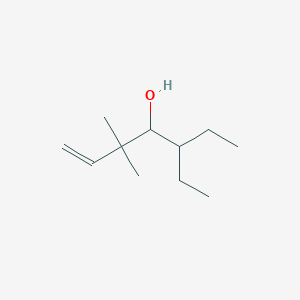
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
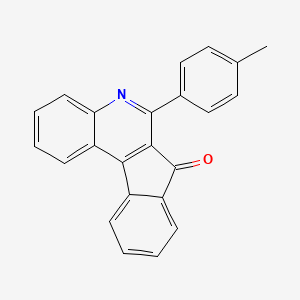
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
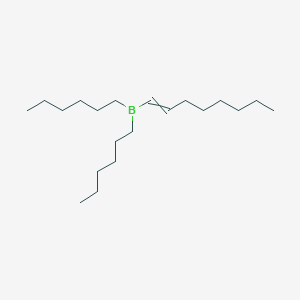
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
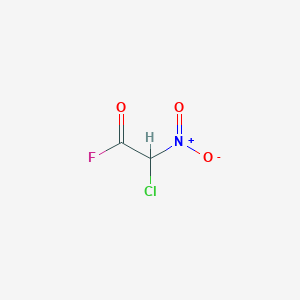

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
